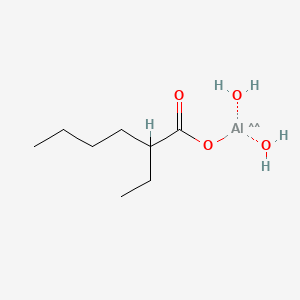

Aluminum, (2-ethylhexanoato-O)dihydroxy-

Beschreibung

Aluminum, (2-ethylhexanoato-O)dihydroxy- (CAS 30745-55-2), also known as aluminum 2-ethylhexanoate or hydroxyaluminum bis(2-ethylhexanoate), is an organoaluminum compound with the molecular formula C₁₆H₃₁AlO₅ . Structurally, it consists of an aluminum center coordinated to two 2-ethylhexanoate ligands (branched C₈ carboxylic acid derivatives) and one hydroxyl group. This compound is widely used in industrial applications, including catalysts, stabilizers, and coatings, due to its solubility in organic solvents and moderate reactivity .

Eigenschaften

CAS-Nummer |

123774-64-1 |

|---|---|

Molekularformel |

C8H19AlO4 |

Molekulargewicht |

206.218 |

IUPAC-Name |

2-ethylhexanoyloxyaluminum;dihydrate |

InChI |

InChI=1S/C8H16O2.Al.2H2O/c1-3-5-6-7(4-2)8(9)10;;;/h7H,3-6H2,1-2H3,(H,9,10);;2*1H2/q;+1;;/p-1 |

InChI-Schlüssel |

FHXOUGNUEWHDMV-UHFFFAOYSA-M |

SMILES |

CCCCC(CC)C(=O)O[Al].O.O |

Synonyme |

Aluminum, (2-ethylhexanoato-O)dihydroxy- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Aluminum Carboxylates

Aluminum carboxylates share the general formula Al(OH)ₓ(RCOO)ᵧ , where RCOO⁻ represents a carboxylic acid ligand. Key structural and functional differences arise from variations in the carboxylic acid chain length, branching, and substituents. Below is a detailed comparison with analogous compounds:

2.1. Structural and Chemical Properties

- Solubility: Shorter-chain derivatives (e.g., acetate) exhibit higher water solubility, while longer-chain analogs (e.g., stearate) are lipophilic. Aluminum 2-ethylhexanoate balances organic solubility and hydrophobicity due to its branched C₈ chain .

- Thermal Stability: Longer linear chains (C₁₄–C₁₈) enhance thermal stability, making stearate and dimyristate suitable for high-temperature applications. The branched structure of 2-ethylhexanoate reduces crystallinity, lowering its melting point compared to linear analogs .

- Reactivity: Acetate derivatives are more reactive in aqueous environments, releasing Al³⁺ ions, whereas stearate and 2-ethylhexanoate form stable complexes with organic matrices .

Research Findings

- Synthesis: Aluminum carboxylates are typically synthesized by reacting aluminum hydroxide with carboxylic acids. For example, bis(dodecanoato-O)hydroxyaluminium is prepared using dodecanoic acid and aluminum hydroxide , a method analogous to 2-ethylhexanoate synthesis.

- In contrast, silica nanoparticles remain stable under similar conditions .

- Industrial Use: The branched structure of 2-ethylhexanoate provides steric hindrance, reducing unwanted side reactions in catalytic processes compared to linear-chain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.